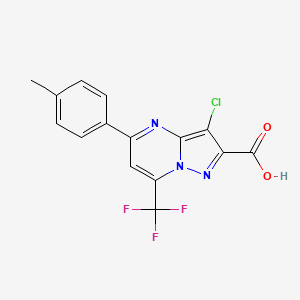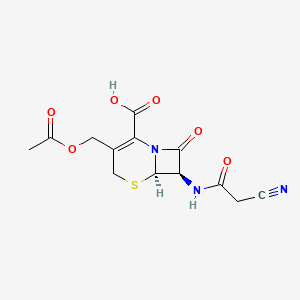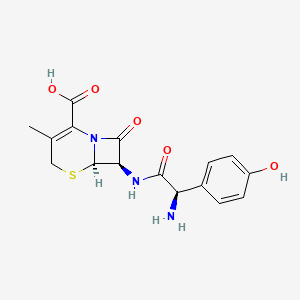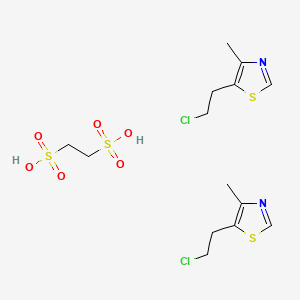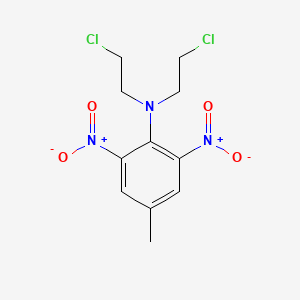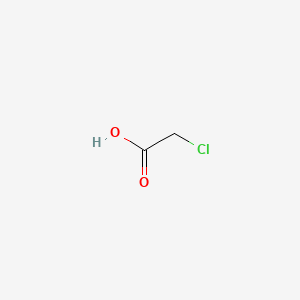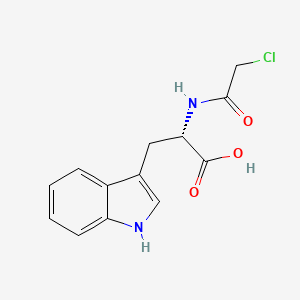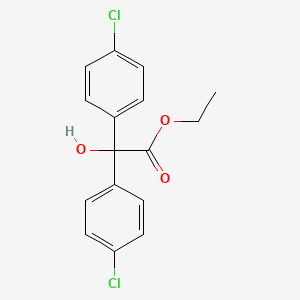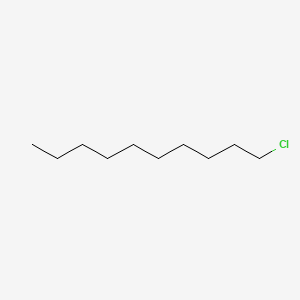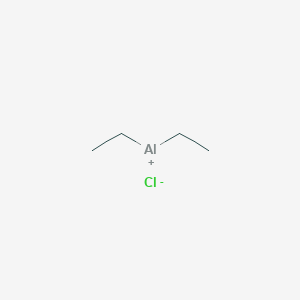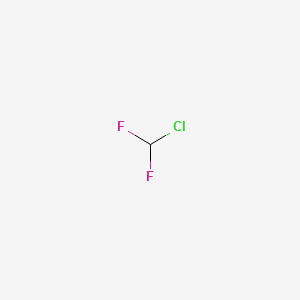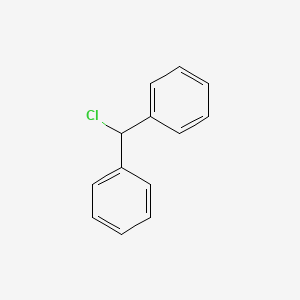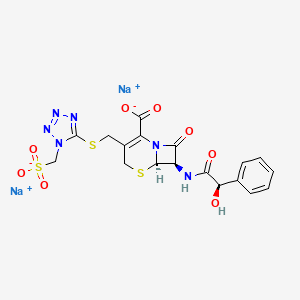
头孢尼西钠
描述
Cefonicid sodium is a second-generation cephalosporin antibiotic. It is administered intravenously or intramuscularly and is used to treat bacterial infections such as urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections . Its bactericidal action results from the inhibition of cell wall synthesis in bacteria .
科学研究应用
头孢尼西钠因其抗菌特性而被广泛应用于科学研究。 它用于治疗由敏感微生物引起的细菌感染 . 在制药行业,它是生产活性药物成分的关键中间体 . 它的应用扩展到化学、生物学和医学,用于研究细菌细胞壁合成以及β-内酰胺类抗生素的作用 .
作用机制
头孢尼西钠与青霉素一样,是一种β-内酰胺类抗生素。 它与位于细菌细胞壁内的特定青霉素结合蛋白结合,抑制细菌细胞壁合成的第三阶段和最后阶段 . 这种抑制导致细菌细胞壁自溶酶(如自溶素)介导的细胞裂解 .
类似化合物:
- 头孢曼多林
- 头孢唑林
比较: 头孢尼西钠因其对青霉素结合蛋白的特定结合能力以及治疗各种细菌感染的有效性而独具特色 . 与头孢曼多林和头孢唑林相比,头孢尼西钠具有更广泛的活性谱和更长的半衰期,使其在临床环境中更有效 .
生化分析
Biochemical Properties
Cefonicid sodium, like the penicillins, is a beta-lactam antibiotic . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Cellular Effects
Cefonicid sodium’s bactericidal action results from the inhibition of cell wall synthesis . This action disrupts the bacterial cell wall, leading to cell lysis and death . The compound’s effects on various types of cells and cellular processes are primarily related to its antibacterial activity .
Molecular Mechanism
Cefonicid sodium exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Metabolic Pathways
Cefonicid sodium is not metabolized . Therefore, it does not directly interact with enzymes or cofactors in metabolic pathways. It may indirectly affect metabolic flux or metabolite levels by killing bacteria and thereby altering the microbial composition of the environment.
准备方法
合成路线和反应条件: 头孢尼西钠是通过用适当取代的四唑硫醇对 3-乙酰氧基部分进行亲核取代而合成的 . 其制备中的关键中间体是 7-氨基-3-[磺甲基-1-H-四唑-5-基-硫甲基]-3-头孢-4-羧酸单钠盐 . 合成步骤在室温下进行,从乙酰氧基用三氟化硼取代到结晶,而不进行活性炭处理 .
工业生产方法: 头孢尼西钠的工业生产涉及可扩展、经济高效且节能的方案。 该方法优化了工艺参数,并评估了工业规模的影响,为商业化生产铺平了道路 .
化学反应分析
反应类型: 头孢尼西钠经历各种化学反应,包括亲核取代,其中乙酰氧基被四唑硫醇取代 .
常用试剂和条件: 合成涉及三氟化硼等试剂,并在整个过程中保持室温 .
主要产物: 这些反应产生的主要产物是 7-氨基-3-[磺甲基-1-H-四唑-5-基-硫甲基]-3-头孢-4-羧酸单钠盐 .
相似化合物的比较
- Cefamandole
- Cefazaflur
Comparison: Cefonicid sodium is unique due to its specific binding to penicillin-binding proteins and its effectiveness in treating a wide range of bacterial infections . Compared to cefamandole and cefazaflur, cefonicid sodium has a broader spectrum of activity and a longer half-life, making it more effective in clinical settings .
属性
CAS 编号 |
61270-78-8 |
|---|---|
分子式 |
C18H18N6NaO8S3 |
分子量 |
565.6 g/mol |
IUPAC 名称 |
disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1 |
InChI 键 |
QAMMNPDIHIXGBF-CFOLLTDRSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
61270-78-8 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
61270-58-4 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefonicid sodium exert its antibacterial effect?
A1: Cefonicid sodium, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking. This inhibition weakens the bacterial cell wall, leading to cell lysis and death. []
Q2: Does cefonicid sodium interact with human proteins?
A2: Yes, research has shown that cefonicid sodium interacts with human serum proteins, particularly albumin and transferrin. [, , , ] These interactions have been studied using various spectroscopic techniques, including fluorescence quenching and circular dichroism. [, , ] While the exact clinical implications of these interactions are not fully understood, they could potentially influence the drug's pharmacokinetics and distribution in the body.
Q3: Does cefonicid sodium interact with digestive enzymes?
A3: Studies have investigated the interaction of cefonicid sodium with pepsin, a digestive enzyme found in the stomach. [] Results indicate that cefonicid sodium binds to pepsin, potentially affecting its activity and suggesting that oral administration of cefonicid sodium may not be optimal. []
Q4: What is the molecular formula and weight of cefonicid sodium?
A4: The molecular formula of cefonicid sodium is C18H16N6O7S3Na2, and its molecular weight is 562.5 g/mol. [, ]
Q5: What spectroscopic methods have been used to characterize cefonicid sodium?
A5: Various spectroscopic methods have been employed to characterize cefonicid sodium, including:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the purity of cefonicid sodium and to identify and quantify its related substances. [, , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps to study the structural changes in proteins upon binding with cefonicid sodium. []
- Fluorescence Spectroscopy: This sensitive technique is used to investigate the interaction of cefonicid sodium with proteins like albumin, transferrin, and lysozyme. [, , , , ]
- Circular Dichroism (CD) Spectroscopy: This method provides information about the secondary structure of proteins and how it is affected by interaction with cefonicid sodium. [, ]
Q6: Is cefonicid sodium compatible with commonly used infusion solutions?
A6: Yes, cefonicid sodium has demonstrated compatibility with several infusion solutions, including glucose, sodium chloride, and combinations thereof. Studies have confirmed its stability in these solutions for clinically relevant time periods. [, , , , ]
Q7: How stable is cefonicid sodium in different storage conditions?
A7: Cefonicid sodium exhibits good stability under various storage conditions. Studies have shown that reconstituted cefonicid sodium vials are stable for at least 24 hours at room temperature and up to 72 hours under refrigeration (5°C). [] Furthermore, frozen reconstituted vials can maintain stability for extended periods, up to eight weeks. []
Q8: How are cefonicid sodium and its impurities analyzed?
A8: High-Performance Liquid Chromatography (HPLC) is the primary method used for analyzing cefonicid sodium and its related substances. This method allows for the separation and quantification of the drug and its impurities. [, ]
Q9: What other analytical techniques have been used to study cefonicid sodium?
A9: In addition to HPLC, other techniques used include:* Two-dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC/MS): This method is particularly useful for separating and characterizing unknown impurities in cefonicid sodium samples. [] * Headspace Gas Chromatography (HS-GC): This technique is specifically employed to determine the residual solvents present in cefonicid sodium. []
Q10: Are there any ongoing studies on improving cefonicid sodium delivery to specific targets?
A10: While the provided research papers don't explicitly detail targeted drug delivery strategies for cefonicid sodium, one study explores using chitosan nanoparticles to enhance its antibacterial effect. [] Chitosan nanoparticles are known for their ability to improve drug delivery and could potentially be investigated further for targeted delivery of cefonicid sodium.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


